5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
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Overview
Description
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a nitrophenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like sodium hydride.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 5-bromo-2-methoxy-N-(4-methyl-2-aminophenyl)benzamide.
Oxidation: Formation of 5-bromo-2-hydroxy-N-(4-methyl-2-nitrophenyl)benzamide.
Scientific Research Applications
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxy-N-(4-methylphenyl)benzamide
- 5-bromo-2-methoxy-N-(2-nitrophenyl)benzamide
- 5-chloro-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
Uniqueness
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical modifications and potential biological activities.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBOLXDCTZRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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